![molecular formula C23H19N5OS B2841142 3,3'-Dimethyl-1-(4-pheny-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol CAS No. 155299-83-5](/img/structure/B2841142.png)

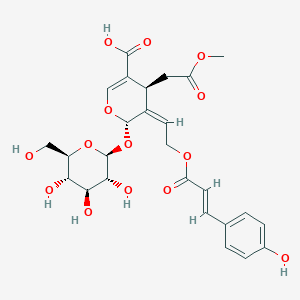

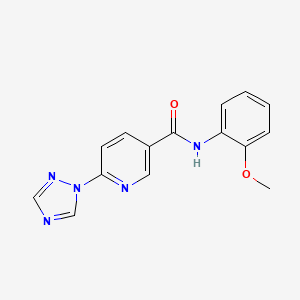

3,3'-Dimethyl-1-(4-pheny-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazolyl Blue Tetrazolium Bromide, also known as MTT, is a yellow dye that is reduced by mitochondrial reductases in living cells to form a dark blue product, MTT-formazan . It has an empirical formula of C18H16BrN5S and a molecular weight of 414.32 .

Molecular Structure Analysis

The molecular structure of Thiazolyl Blue Tetrazolium Bromide includes a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively .Chemical Reactions Analysis

MTT is a membrane-permeable yellow dye that is reduced by mitochondrial reductases in living cells to form a dark blue product, MTT-formazan .Physical And Chemical Properties Analysis

Thiazolyl Blue Tetrazolium Bromide has a molecular weight of 414.32 and an empirical formula of C18H16BrN5S . It is a yellow dye that turns dark blue when reduced .Aplicaciones Científicas De Investigación

Geometrical Structure and Thermodynamic Studies

The geometrical structure and thermodynamic properties of related compounds have been explored, highlighting the synthesis and characterization of specific ligands and their metal complexes. These studies have shown that the formation of metal complexes is spontaneous, endothermic, and entropically favorable, providing insights into their potential applications in catalysis and material science (El‐Bindary et al., 2015).

Corrosion Inhibition

Research on bipyrazole derivatives has demonstrated their efficiency as corrosion inhibitors, offering a protective layer for metals in acidic media. These compounds show high inhibition efficiencies, suggesting their applicability in industrial corrosion protection (Chetouani et al., 2005). Another study supports these findings by highlighting the inhibitive action of bipyrazolic type organic compounds towards corrosion, emphasizing their mixed-type inhibition mechanism (Tebbji et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

5-methyl-4-(5-methyl-2-phenylpyrazol-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5OS/c1-15-13-20(27(25-15)18-11-7-4-8-12-18)21-16(2)26-28(22(21)29)23-24-19(14-30-23)17-9-5-3-6-10-17/h3-14,26H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOKMLUNAQDQKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2841059.png)

![N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2841061.png)

![N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2841064.png)

![[(3S,10R,13S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B2841067.png)

![2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2841076.png)

![N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]quinazolin-4-amine](/img/structure/B2841080.png)